Structural and Functional Group Differentiation from 2-Mercaptobenzimidazole (MBI)
This compound is a 4-mercapto-benzimidazolone, distinguishing it from 2-mercaptobenzimidazole (MBI), which is a benzimidazole-2-thione. The target compound contains a cyclic urea carbonyl at the 2-position and a thiol at the 4-position, while MBI has a thioamide group at the 2-position . This fundamental structural difference leads to distinct chemical reactivity, metal-binding modes, and biological activity profiles, as evidenced by the known toxicological differences between related compounds [1]. No direct head-to-head quantitative biological or chemical comparison data is available in the accessible literature. This evidence is based on structural class inference.
| Evidence Dimension | Functional group position and type |
|---|---|
| Target Compound Data | 4-SH, 2-C=O (benzimidazolone) |
| Comparator Or Baseline | 2-SH (thione tautomer), no carbonyl (2-mercaptobenzimidazole) |
| Quantified Difference | Structural; not quantifiable as a single value |
| Conditions | Molecular structure comparison by SMILES: Target C1=CC2=C(C(=C1)S)NC(=O)N2; MBI C1=CC=C2NC(=S)NC2=C1 |
Why This Matters
The distinct spatial arrangement of the metal-binding thiol and hydrogen-bonding carbonyl dictates the formation of specific coordination complexes or biological target interactions, making compounds non-interchangeable in applications like catalysis, sensing, or drug discovery.
- [1] Sakemi K. et al. Toxicology Reports. 2020. Highlights toxicological differences between MBI and its methyl derivatives, supporting class-level inference of structural impact on bioactivity. View Source
